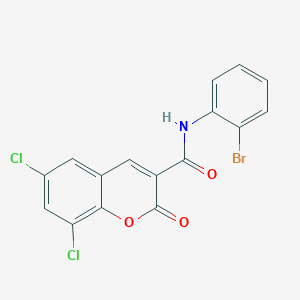

N-(2-bromophenyl)-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide

Description

N-(2-Bromophenyl)-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide is a coumarin derivative featuring a 2H-chromene backbone substituted with chlorine atoms at positions 6 and 8, a ketone group at position 2, and a carboxamide moiety at position 3 linked to a 2-bromophenyl group. Coumarin derivatives are widely studied for their diverse biological activities, including antimicrobial and anticancer properties.

The 2-bromophenyl group contributes steric bulk and lipophilicity, which may influence solubility and membrane permeability.

Properties

IUPAC Name |

N-(2-bromophenyl)-6,8-dichloro-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8BrCl2NO3/c17-11-3-1-2-4-13(11)20-15(21)10-6-8-5-9(18)7-12(19)14(8)23-16(10)22/h1-7H,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARREQFRMJMUAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8BrCl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is subsequently reacted with 2-bromoaniline under appropriate conditions to yield the desired carboxamide.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. Scale-up processes would also consider the cost-effectiveness and environmental impact of the reagents and methods used.

Chemical Reactions Analysis

Types of Reactions: N-(2-bromophenyl)-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its oxidation state and potentially leading to different functional groups.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases.

Major Products: The major products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the bromine or chlorine atoms.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research has indicated that derivatives of chromene compounds, including N-(2-bromophenyl)-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. For example, a study demonstrated that chromene derivatives could effectively target cancer cell lines, leading to reduced viability and increased cell death rates .

Antimicrobial Properties:

The compound has also been evaluated for its antimicrobial activities. It has shown effectiveness against a range of bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth. This makes it a candidate for further development as an antimicrobial agent .

Chemical Synthesis

Building Block in Organic Synthesis:

N-(2-bromophenyl)-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, enabling chemists to create diverse derivatives with tailored properties for specific applications . The versatility in synthetic pathways showcases its potential in developing novel compounds for pharmaceuticals and agrochemicals.

Materials Science

Fluorescent Materials:

The compound has been explored for use in developing fluorescent materials due to its unique electronic properties. Chromene derivatives can exhibit fluorescence under UV light, making them suitable for applications in sensors and imaging technologies. The ability to modify the chromene structure allows researchers to fine-tune the emission properties for specific applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which N-(2-bromophenyl)-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and chlorine atoms can influence its binding affinity and specificity towards these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Halogen Substitution

- Target Compound : 6,8-dichloro substitution.

- Bromine’s larger atomic radius may hinder penetration into hydrophobic pockets compared to chlorine .

- Unsubstituted Coumarin (Compound 12, ) : Lacking halogen substituents, this derivative (2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide) exhibits reduced steric hindrance and electronic effects, possibly diminishing antibacterial activity compared to halogenated analogs .

Table 1: Impact of Halogen Substitution on Coumarin Derivatives

Variations in the Carboxamide Substituent

Aryl vs. Aliphatic Groups

- Target Compound : 2-Bromophenyl group provides planar geometry, enabling π-π stacking with aromatic residues in enzymes or DNA.

- This structural difference may shift activity toward targets requiring hydrophobic interactions .

- Pyridazinyl Ethyl Derivative () : Incorporates a heterocyclic moiety, introducing hydrogen-bonding capabilities and rigidity, which could improve target specificity .

Halogen Positioning on the Phenyl Ring

- Target Compound vs. Compound 20 (): The target’s 2-bromophenyl group contrasts with the 4-bromo-2-fluorophenyl substituent in N-(4-bromo-2-fluorophenyl)-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide (Compound 20). Compound 20 demonstrated superior antibacterial activity (30 mm growth inhibition) against E. coli and B. cereus compared to analogs, suggesting halogen positioning critically influences efficacy .

Physicochemical and Crystallographic Considerations

The crystallographic analysis of coumarin derivatives (e.g., via SHELX programs) reveals that hydrogen-bonding patterns and molecular packing significantly influence stability and solubility. For instance, the sulfamoyl group in Compound 12 () may form hydrogen bonds with water, improving aqueous solubility, whereas the 2-bromophenyl group in the target compound could promote stacking interactions in the solid state, affecting dissolution rates .

Biological Activity

N-(2-bromophenyl)-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of N-(2-bromophenyl)-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide can be represented as follows:

- Molecular Formula : C16H11BrCl2N2O3

- Molecular Weight : 414.12 g/mol

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various chromene derivatives, including N-(2-bromophenyl)-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined against several pathogenic strains.

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| N-(2-bromophenyl)-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide | 0.25 | 0.50 |

| Ciprofloxacin | 0.30 | 0.60 |

The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating bacterial infections .

Neuroprotective Effects

The neuroprotective properties of N-(2-bromophenyl)-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide were assessed in vitro using PC12 cells exposed to oxidative stress. The compound exhibited a protective effect by reducing cell death and promoting cell viability.

Key Findings:

- Cell Viability : Increased by 40% at a concentration of 10 µM compared to control.

- Reactive Oxygen Species (ROS) : Decreased by 30% at the same concentration.

These results suggest that the compound may have potential applications in neurodegenerative diseases by mitigating oxidative damage .

Anti-inflammatory Activity

Inhibition of pro-inflammatory cytokines was observed in studies involving lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced levels of TNF-alpha and IL-6.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 800 |

| IL-6 | 1200 | 600 |

This indicates that N-(2-bromophenyl)-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide may serve as an anti-inflammatory agent .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on a series of chromene derivatives highlighted that N-(2-bromophenyl)-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide was one of the most potent derivatives against Staphylococcus aureus with an MIC value of 0.25 µg/mL. This effectiveness was attributed to its structural modifications that enhance interaction with bacterial cell membranes . -

Neuroprotection in Animal Models :

In vivo studies using animal models of Parkinson's disease showed that administration of the compound resulted in improved motor functions and reduced neurodegeneration markers compared to untreated controls. Behavioral assessments indicated significant improvements in coordination and balance .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(2-bromophenyl)-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide?

The synthesis typically involves coupling a substituted coumarin-3-carboxylic acid derivative with a brominated aniline. A representative approach includes:

- Reacting 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid with 2-bromoaniline using a coupling agent (e.g., EDC/HOBt) in anhydrous DMF under nitrogen .

- Purification via flash column chromatography (silica gel, eluent: DCM/ethyl acetate) followed by recrystallization from acetone to obtain single crystals for structural validation .

Q. Table 1: Key Synthetic Parameters

| Reagent/Condition | Role | Reference |

|---|---|---|

| 6,8-Dichloro-coumarin acid | Core scaffold | |

| 2-Bromoaniline | Amine coupling partner | |

| EDC/HOBt | Carbodiimide coupling agents | |

| DMF (anhydrous) | Solvent | |

| Flash chromatography | Purification |

Q. How is the compound characterized structurally and analytically?

- NMR Spectroscopy : and NMR are critical for verifying the coumarin backbone, bromophenyl substituent, and carboxamide linkage. Key signals include:

- : Aromatic protons (δ 7.2–8.5 ppm), coumarin lactone proton (δ 6.5–6.8 ppm) .

- : Carbonyl carbons (δ 160–170 ppm for lactone and amide) .

- X-ray Crystallography : Single-crystal diffraction confirms molecular conformation, hydrogen bonding (e.g., N–H⋯O interactions), and planarity between aromatic rings (dihedral angle <10°) .

- HRMS : Validates molecular weight (e.g., [M+H] peak) with <2 ppm error .

Q. What biological activities have been reported for structurally related coumarin carboxamides?

- Antibacterial Activity : Analogues like N-(4-bromo-2-fluorophenyl)-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide exhibit inhibition against E. coli (Gram-negative) and B. cereus (Gram-positive) with MIC values <30 µg/mL .

- Structure-Activity Relationship (SAR) : Dichloro substitution at positions 6 and 8 enhances antibacterial potency compared to mono-substituted derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or tautomerism?

- Hydrogen Bonding Patterns : Etter’s graph set analysis identifies recurring motifs (e.g., dimers via N–H⋯O bonds), which stabilize the keto-amine tautomer over enol forms .

- Twinning and Refinement : SHELXL software refines high-resolution data to resolve disorder or twinning artifacts, critical for accurate bond-length validation (e.g., C–Br bond: ~1.89 Å) .

Q. How should researchers address contradictions in bioactivity data across studies?

- Experimental Variables : Discrepancies may arise from bacterial strain variability, compound purity (>95% by HPLC), or assay conditions (e.g., broth microdilution vs. agar diffusion) .

- Control Experiments : Include positive controls (e.g., ciprofloxacin) and validate solubility (DMSO stock concentration ≤1% v/v) to mitigate false negatives .

Q. What computational strategies support the design of derivatives with enhanced bioactivity?

- Molecular Docking : Screen derivatives against bacterial targets (e.g., E. coli DNA gyrase) to prioritize substituents improving binding affinity .

- QSAR Modeling : Correlate electronic parameters (Hammett σ values) of substituents (e.g., Br, Cl) with logP and MIC values .

Q. How can hydrogen bonding networks inform solid-state properties or formulation?

Q. Table 2: Key Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Space Group | ||

| Dihedral Angle (Ar–Ar) | 8.38° | |

| Hydrogen Bond (N–H⋯O) | 2.89 Å, 168° | |

| R Factor | <0.05 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.